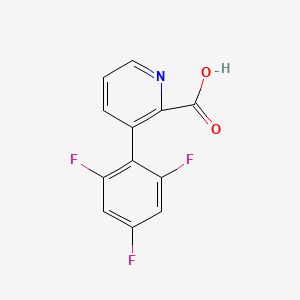

3-(2,4,6-Trifluorophenyl)picolinic acid

Description

3-(2,4,6-Trifluorophenyl)picolinic acid is a fluorinated derivative of picolinic acid, characterized by a trifluorophenyl substituent at the 3-position of the pyridine ring. Fluorinated picolinic acids are often explored in medicinal chemistry and agrochemical research due to their enhanced metabolic stability and binding affinity.

Properties

IUPAC Name |

3-(2,4,6-trifluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3NO2/c13-6-4-8(14)10(9(15)5-6)7-2-1-3-16-11(7)12(17)18/h1-5H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELXLOGZEGTQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=C(C=C(C=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trifluorophenyl)picolinic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general reaction scheme involves the coupling of 2,4,6-trifluorophenylboronic acid with a picolinic acid derivative.

Industrial Production Methods

Industrial production methods for 3-(2,4,6-Trifluorophenyl)picolinic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure efficient production. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trifluorophenyl)picolinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluorophenyl group can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

3-(2,4,6-Trifluorophenyl)picolinic acid has numerous scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a pharmacological tool.

Industry: It is utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trifluorophenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structures and disrupting zinc binding. This can inhibit the function of these proteins, which are involved in various cellular processes, including viral replication and immune responses .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical properties of 3-(2,4,6-Trifluorophenyl)picolinic acid and its closest analogs:

| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa | Key Substituents |

|---|---|---|---|---|---|---|---|

| 3-(2,4,6-Trifluorophenyl)picolinic acid* | N/A | C₁₂H₆F₃NO₂ | 265.2 (estimated) | N/A | N/A | ~2.5–3.5† | 2,4,6-Trifluorophenyl at C3 |

| 6-Amino-3-(2,6-difluorophenyl)picolinic acid | 1262009-60-8 | C₁₂H₈F₂N₂O₂ | 250.2 | 1.461 (predicted) | 383.6 (predicted) | 3.17 | 2,6-Difluorophenyl, amino at C6 |

| 6-(Trifluoromethyl)picolinic acid | 1291487-29-0 | C₇H₄F₃NO₂ | 205.1 | N/A | N/A | N/A | Trifluoromethyl at C6 |

| 4-Aminopicolinic acid hydrochloride | 4021-08-3 | C₆H₆N₂O₂·HCl | 192.6 | N/A | N/A | N/A | Amino at C4, hydrochloride salt |

*Estimated properties based on structural analogs.

†Predicted pKa range due to strong electron-withdrawing trifluorophenyl group.

Detailed Analysis

(a) 6-Amino-3-(2,6-difluorophenyl)picolinic acid

- Structural Differences: Replaces the 2,4,6-trifluorophenyl group with a 2,6-difluorophenyl moiety and introduces an amino group at C4.

- Impact on Properties: Acidity: The amino group increases basicity, raising the pKa to 3.17 compared to the target compound’s estimated lower pKa (~2.5–3.5) due to stronger electron withdrawal from three fluorines. Solubility: The amino group enhances hydrophilicity, whereas the trifluorophenyl group in the target compound likely increases lipophilicity.

(b) 6-(Trifluoromethyl)picolinic acid

- Structural Differences : Features a trifluoromethyl group at C6 instead of a trifluorophenyl group at C3.

- Impact on Properties: Electron Effects: The trifluoromethyl group is a weaker electron-withdrawing substituent compared to trifluorophenyl, leading to higher pKa values.

(c) 4-Aminopicolinic acid hydrochloride

- Structural Differences: Substitutes the trifluorophenyl group with an amino group at C4 and forms a hydrochloride salt.

- Impact on Properties: Solubility and Stability: The hydrochloride salt improves aqueous solubility but may reduce membrane permeability. Bioactivity: The amino group could enable interactions with acidic residues in enzymes, diverging from the hydrophobic interactions mediated by fluorine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.